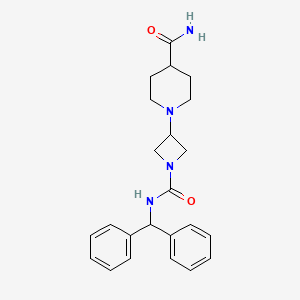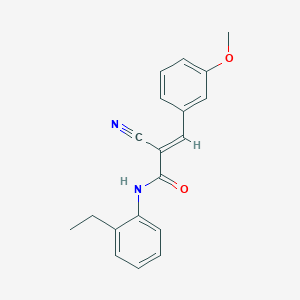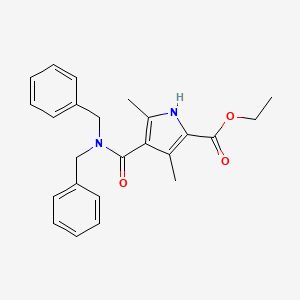![molecular formula C22H21N3O3 B2967793 N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919973-63-0](/img/structure/B2967793.png)
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The benzimidazole ring system is a part of many biologically active compounds and drugs. The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .Applications De Recherche Scientifique
Photodegradation and Photochemical Properties
Research has explored the photodegradation of related compounds like 2-(2-Furyl)-benzimidazole (Fuberidazole), where studies employed advanced techniques such as HPLC—UV/VIS and fluorescence emission spectroscopy. These studies have helped understand the kinetics and mechanisms of photodegradation, revealing significant insights into how such compounds decompose under light exposure, which is crucial for environmental and material sciences (Melo et al., 1992).
Synthesis and Tautomerism
The synthesis and tautomerism of benzimidazole derivatives, including those with furyl and thienyl substituents, have been extensively studied. These compounds are prepared through condensation reactions and exhibit interesting tautomerism properties in solutions. Such studies are fundamental in organic chemistry and drug design, offering insights into the structural dynamics of these molecules (Lee et al., 1996).
Antimicrobial Activity
The exploration of N-substituted piperazinyl quinolones, including those with 2-furyl substituents, for their in-vitro antibacterial activity, represents a significant area of biomedical research. These compounds have been synthesized and evaluated against various bacterial strains, demonstrating the potential of furyl derivatives as lead compounds in developing new antibacterial drugs (Foroumadi et al., 1999).
Anticancer Activity
The synthesis and biological evaluation of novel β-carboline derivatives, including those related to 2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, highlight the compound's relevance in cancer research. These studies have identified compounds capable of inducing apoptosis in cancer cells, suggesting the utility of such derivatives in developing anticancer therapies (Chen et al., 2015).
Catalysis and Polymerization
Research into the catalytic activities of compounds related to 2-furyl derivatives has revealed their potential in polymerization processes. Studies have shown how certain furyl-containing titanocene complexes can act as catalysts in ethylene polymerization, underscoring the importance of these compounds in materials science and industrial chemistry (Sun et al., 2010).
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives, a key structural component of this compound, have a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets would depend on the exact nature of the substituents and the biological context.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving interactions with enzymes or receptors . The exact mode of action would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
These could include pathways related to cell proliferation, apoptosis, inflammation, and others .
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, the effects could include inhibition of cell proliferation, induction of apoptosis, modulation of inflammatory responses, and others .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-12-7-13-28-20)21-24-17-9-4-5-10-18(17)25(21)14-16-8-3-6-11-19(16)27-2/h3-13,15H,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNRQOVFJRRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2967713.png)
![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)
![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)



![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)
![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2967733.png)
